ETHYL 6-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
Ethyl 6-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: The reaction begins with the synthesis of the piperazine derivative by reacting 3-chlorobenzyl chloride with piperazine under basic conditions.
Cyclization: The piperazine derivative is then subjected to cyclization with ethyl acetoacetate and urea to form the tetrahydropyrimidine ring.
Esterification: The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 6-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis in microbes.
Comparison with Similar Compounds
Ethyl 6-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate : This compound shares a similar tetrahydropyrimidine core but lacks the piperazine and chlorobenzyl groups.
- 6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters : These compounds have structural similarities and are also studied for their antimicrobial and anticancer properties.
The uniqueness of ETHYL 6-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN4O3/c1-3-32-23(19-31-15-13-30(14-16-31)18-20-9-8-12-22(28)17-20)24(26(33)35-4-2)25(29-27(32)34)21-10-6-5-7-11-21/h5-12,17,25H,3-4,13-16,18-19H2,1-2H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRGQJIAIEKQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.